molecular formula C14H17NO4 B2578203 ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate CAS No. 866156-33-4

ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate

Cat. No. B2578203
CAS RN: 866156-33-4
M. Wt: 263.293
InChI Key: KRIWWEFJULAOSK-UHFFFAOYSA-N
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Description

“Ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate” is a chemical compound with the molecular formula C14H17NO4 . It belongs to the class of organic compounds known as benzoxazepines, which are aromatic compounds containing a benzene ring fused to an oxazepine ring (a seven-membered heterocyclic ring with one oxygen atom and one nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound involves a benzoxazepine ring attached to an ethyl propanoate group . The benzoxazepine ring is a seven-membered heterocyclic ring with one oxygen atom and one nitrogen atom .

Scientific Research Applications

Synthesis and Cyclization Reactions

Ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate is involved in complex synthesis and cyclization reactions. A study detailed the preparation of various pyrazolopyrimidinyl keto-esters, including compounds related to ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate. These compounds demonstrated significant effects on increasing the reactivity of cellobiase, an enzyme that breaks down cellulose into glucose. The intricate process involved reactions with hydrazines, ortho-phenylenediamine, and other compounds to yield a range of heterocyclic compounds. The structural elucidation was achieved through elemental analysis, infrared spectroscopy, NMR, and mass spectrometry (Mohamed Abd, Gawaad Awas, 2008).

Polymorphism in Pharmaceuticals

Research involving ethyl derivatives, closely related to ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate, focused on understanding polymorphism in pharmaceutical compounds. A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride revealed two polymorphic forms. These forms were characterized using a spectrum of analytical techniques, including spectroscopic and diffractometric methods, to distinguish the minor structural differences. This research contributes to the understanding of how subtle changes in molecular structure can significantly impact the physical and chemical properties of pharmaceutical compounds (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).

Structural and Synthesis Studies

Ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate has been the subject of structural analysis and synthesis efforts. For instance, a study described the synthesis route for ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, showcasing the methodology and the characterization of the product using NMR and mass spectral data. Such studies are crucial for expanding the understanding of these compounds and exploring their potential applications in various scientific fields (N. H. Al-Said, Ayat M. Al-Sghair, 2013).

properties

IUPAC Name

ethyl 2-(5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-18-14(17)10(2)15-8-9-19-12-7-5-4-6-11(12)13(15)16/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIWWEFJULAOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCOC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate

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